[D-Trp7,9,10]-Substance P acetate is a synthetic analogue of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. This compound is specifically designed to inhibit ion conductance through nicotinic acetylcholine receptors, thus modulating neurotransmission and potentially offering therapeutic benefits in conditions related to neurogenic inflammation and pain management .
This compound falls under the category of neuropeptide analogues, specifically classified as a peptide antagonist targeting the neurokinin-1 receptor associated with substance P activity. It is also recognized for its role in pharmacological research aimed at understanding pain mechanisms and developing new analgesic drugs .
The synthesis of [D-Trp7,9,10]-Substance P acetate typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular formula of [D-Trp7,9,10]-Substance P acetate is , with a molecular weight of approximately 1648.93 g/mol. The structure consists of a linear chain of amino acids with specific substitutions that confer its unique properties.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and interactions with receptors .
[D-Trp7,9,10]-Substance P acetate primarily acts as an antagonist in receptor-mediated pathways. It inhibits the binding of substance P to its neurokinin-1 receptors, thereby blocking downstream signaling pathways associated with pain and inflammation.
In vitro studies have demonstrated that this compound can effectively reduce ion conductance through nicotinic acetylcholine receptors when tested in cellular models. The mechanism involves competitive inhibition where [D-Trp7,9,10]-Substance P acetate binds to the receptor sites without activating them .
The mechanism of action involves the binding of [D-Trp7,9,10]-Substance P acetate to neurokinin-1 receptors. Upon binding, it prevents substance P from exerting its effects on neuronal excitability and neurotransmitter release.
Research indicates that this compound can significantly reduce the release of neurotransmitters such as gamma-aminobutyric acid in response to substance P stimulation in experimental models . This action highlights its potential use in managing conditions characterized by excessive neurogenic inflammation or pain.
[D-Trp7,9,10]-Substance P acetate has significant scientific applications:
This compound serves as a valuable tool in both basic research and potential clinical applications aimed at improving pain management strategies.
The development of SP analogues originated from efforts to overcome the pharmacological limitations of native SP, which is rapidly degraded by endogenous peptidases. Early SP research identified its critical roles in pain transmission, neuroinflammation, and smooth muscle contraction, but the peptide’s short half-life hindered mechanistic studies. First-generation analogues like Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP) emerged in the 1980s as broad-spectrum neurokinin receptor antagonists but exhibited poor solubility and off-target effects [5] [6]. This spurred interest in position-specific D-amino acid substitutions to resist enzymatic cleavage without compromising receptor affinity. [D-Trp7,9,10]-SP was developed in the early 1990s through systematic screening of substitution patterns, capitalizing on the discovery that D-amino acids in central and C-terminal positions could impede protease access while altering receptor selectivity [8] [9]. Its characterization as a selective GPCR modulator represented a milestone in designing metabolically stable neuropeptide tools [8].
The primary structure of [D-Trp7,9,10]-SP follows the sequence Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH2 [3] [8]. The design incorporates three targeted modifications:
Position 7, 9, and 10 Tryptophan Substitutions: Native SP contains L-tryptophan at these sites. Replacing them with D-enantiomers introduces steric hindrance that:(a) Shields amide bonds from endopeptidases, notably reducing cleavage by chymotrypsin-like enzymes;(b) Disrupts α-helical folding in the C-terminal region, a domain critical for neurokinin-1 receptor (NK-1R) activation [4] [9].
C-terminal Amidation: The amidated methionine residue enhances resistance to carboxypeptidases and mimics the native peptide’s C-terminal configuration, preserving receptor recognition elements [3].
Table 1: Sequence Comparison of Native Substance P and [D-Trp7,9,10]-Substance P
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 |
|---|---|---|---|---|---|---|---|---|---|---|---|
| Native SP | Arg | Pro | Lys | Pro | Gln | Gln | L-Trp | Phe | L-Trp | L-Trp | Met-OH |
| [D-Trp7,9,10]-SP | Arg | Pro | Lys | Pro | Gln | Gln | D-Trp | Phe | D-Trp | D-Trp | Met-NH2 |
This configuration shifts biological activity from NK-1R agonism to targeted antagonism of Gq/11 signaling. Crucially, the D-Trp modifications do not merely block SP binding but enable selective inhibition of specific GPCR interactions—particularly at M1 muscarinic acetylcholine receptors (mAChRs)—while sparing M2 mAChR/Gi/o coupling [8]. This selectivity arises because the modified C-terminus cannot induce conformational changes required for M1 receptor activation, yet retains sufficient hydrophobicity to compete with Gαq subunits [8].
The incorporation of D-tryptophan at residues 7, 9, and 10 profoundly alters both biophysical properties and receptor engagement mechanisms:
Table 2: Impact of D-Amino Acid Substitutions on Peptide Stability
| Parameter | Native SP | [D-Trp7,9,10]-SP | Reference |
|---|---|---|---|
| Serum Half-life (37°C) | < 5 min | > 24 hours | [4] |
| Optimal pH Stability | 7.0–7.5 | 4.2 | [9] |
| Thermal Stability (63°C, pH 4.2) | Not applicable | t1/2 = 150 days | [9] |
Secondary Structure Preservation: Circular dichroism studies confirm that D-amino acids at terminal positions minimally disrupt α-helical content—a prerequisite for membrane interaction. In contrast, mid-sequence substitutions can abolish helicity and bioactivity [4]. The D-Trp7,9,10 configuration preserves >80% helicity relative to native SP, enabling membrane insertion without chiral receptor recognition [4] [8].
Receptor Selectivity Mechanisms: The stereochemical changes induced by D-Trp residues reorient critical interaction domains:
Table 3: Receptor Selectivity Profile of [D-Trp7,9,10]-Substance P
| Receptor/Target | Effect | Mechanistic Insight | Reference |
|---|---|---|---|
| M1 mAChR | Potent inhibition (Gq/11 uncoupling) | Competes with Gαq subunit binding | [8] |
| M2 mAChR | No effect | Fails to inhibit Gi/o activation | [8] |
| α7 nAChR | Ion conductance inhibition | Stabilizes closed-channel conformation | [3] [6] |
| NK-1R | No agonist/antagonist activity | Loss of C-terminal helical conformation | [6] [8] |
These properties establish [D-Trp7,9,10]-SP as a precision tool for probing GPCR/G-protein interactions, with applications ranging from neuronal signaling studies to the design of stabilized peptide therapeutics resistant to enzymatic degradation.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: